Lucidin 3-O-glucoside
Overview
Description
Lucidin 3-O-glucoside is a natural anthraquinone glycoside isolated from the roots of Rubia cordifolia . This compound is known for its diverse pharmacological activities, including antioxidant, antiviral, antitumor, and anti-inflammatory properties . It has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lucidin 3-O-glucoside is primarily obtained through extraction and purification from plant sources, particularly Rubia cordifolia . The extraction process typically involves solvent extraction followed by isolation and purification techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials using solvents such as methanol, ethanol, or pyridine . The extracted compound is then purified using chromatographic techniques to achieve high purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Lucidin 3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction may yield hydroquinones .
Scientific Research Applications
Lucidin 3-O-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of anthraquinone glycosides and their derivatives.
Biology: Investigated for its role in inhibiting cancer cell proliferation and reducing viral replication.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mechanism of Action
Lucidin 3-O-glucoside exerts its effects through various molecular targets and pathways:
Anticancer Activity: It inhibits protein kinases involved in cell signaling pathways that regulate cell growth and division.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Lucidin 3-O-glucoside is unique among anthraquinone glycosides due to its specific molecular structure and pharmacological properties. Similar compounds include:
Cyanidin 3-O-glucoside: Known for its antioxidant and anti-inflammatory properties.
Pelargonidin 3-O-glucoside: Exhibits strong antioxidant activity and is used in the study of plant pigments.
Delphinidin 3-O-glucoside: Investigated for its potential anticancer and cardioprotective effects.
This compound stands out due to its potent anticancer activity and its ability to inhibit protein kinases, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-11-12(30-21-20(29)19(28)18(27)13(7-23)31-21)5-10-14(17(11)26)16(25)9-4-2-1-3-8(9)15(10)24/h1-5,13,18-23,26-29H,6-7H2/t13-,18-,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEFZICGRGZBDD-PTKNJCLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144553 | |
Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-29-4 | |
Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22255-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.